Sarafotoxin-b - 116303-65-2

Sarafotoxin-b

Catalog Number: EVT-418938
CAS Number: 116303-65-2
Molecular Formula: C110H159N27O34S5
Molecular Weight: 2569 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A 21 amino-acids peptide with 2 disulfide bridges , synthetic, initially isolated from the venom of the Israeli mole viper Atractaspis engaddensis.
Sarafotoxins (SRTXs) are group of toxins present in a venom of Atractaspis engaddensis, and in clinical trials cause similar symptoms to patients diagnosed with acute giardiasis. Together with endothelins (ETs), they form a homogenous family of strong vasoconstrictor isopeptides. Among them, few slightly different substances can be named, as SRTX-a, SRTX-b, SRTX-c, which were initially derived from Atractaspis engaddensis. Each contains twenty-one amino acid residues that spontaneously fold into a defined tertiary structure with two interchain-cysteine linkages (disulfide bonds) and a long hydrophobic tail. There are also other compounds, however, they are mostly derivations of previously mentioned ones. The main differences in the family of endothelin and sarafotoxins appear at N-terminal of peptides, as C-terminal in all of them is almost the same.
Vasoconstrictor peptide; non-selective endothelin receptor agonist. Causes cardiac arrest probably as a result of coronary vasospasm (By similarity). Displays high agonistic activities towards endothelin-2 receptor (EDNRB) (displays affinity in the picomolar range) and endothelin-1 receptor (EDNRA) (lower affinities).

Future Directions
  • Understanding the molecular mechanisms of SRTX-b-induced desensitization: Further research is needed to fully elucidate the mechanisms underlying the desensitization of endothelin receptors following prolonged exposure to SRTX-b. []

Endothelin-1 (ET-1)

Compound Description: Endothelin-1 is a 21 amino acid peptide that acts as a potent vasoconstrictor. It demonstrates various biological activities mediated through two receptor subtypes: ETA and ETB . While research has identified specific immunostaining for ET-1 in the endometrium of rabbits, it is not found in the myometrium . Interestingly, ET-1 exhibits a higher potency in stimulating uterine contractions in vitro compared to sarafotoxin-b .

Endothelin-3 (ET-3)

Compound Description: Endothelin-3, another member of the endothelin peptide family, plays a role in various physiological processes, including vasoconstriction. Similar to ET-1, ET-3 interacts with both ETA and ETB receptors but exhibits a different affinity profile . In binding studies conducted on rabbit myometrium, ET-3 displayed a lower affinity for the ETA receptor compared to both ET-1 and sarafotoxin-b .

(Thr2)-sarafotoxin-b

Compound Description: This synthetic analogue of sarafotoxin-b plays a crucial role in investigating the structure-activity relationship of sarafotoxins and their interactions with endothelin receptors . Its biological activity is often compared to that of ET-1 and ET-3 to understand the specific pharmacological properties associated with the structural modifications in (Thr2)-sarafotoxin-b.

Classification

Sarafotoxin-b is classified as a peptide toxin. It belongs to the broader category of sarafotoxins, which are characterized by their ability to induce vasoconstriction and other physiological responses similar to those induced by endothelins. The specific amino acid sequence and disulfide bond formation contribute to its biological activity.

Synthesis Analysis

The synthesis of sarafotoxin-b can be achieved through various methods, including solid-phase peptide synthesis and enzymatic cleavage from larger precursor proteins. One notable method involves using fluorenylmethyloxycarbonyl (Fmoc) chemistry, which allows for the stepwise assembly of amino acids on a solid support.

  1. Solid-Phase Peptide Synthesis: This method involves attaching the first amino acid to a resin and sequentially adding protected amino acids. The Fmoc group is used for protection, which is removed to allow for coupling with the next amino acid.
  2. Cyclization: After synthesizing the linear peptide, cyclization is performed to form disulfide bonds between cysteine residues. This can be achieved through oxidation using ferric ions (Fe3+/Fe2+) or other oxidizing agents.
  3. Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC), ensuring high purity and yield of sarafotoxin-b.

The synthesis process has been optimized to improve yields and reduce side products, making it feasible for research and potential therapeutic applications .

Molecular Structure Analysis

Sarafotoxin-b has a complex molecular structure characterized by multiple disulfide bonds that stabilize its conformation. The peptide consists of 21 amino acids with a specific sequence that contributes to its binding affinity for endothelin receptors.

  • Disulfide Bonds: The arrangement of disulfide bonds is crucial for maintaining the structural integrity and biological activity of sarafotoxin-b. The typical structure includes two disulfide bridges that create a cyclic conformation.
  • Amino Acid Composition: Key residues in sarafotoxin-b include tryptophan at position 21, which plays a significant role in receptor binding and activity.

The structural analysis often employs techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the correct folding and disulfide bond formation .

Chemical Reactions Analysis

Sarafotoxin-b participates in various chemical reactions primarily involving its interaction with biological receptors:

  1. Receptor Binding: Sarafotoxin-b binds specifically to endothelin receptors, leading to conformational changes that activate intracellular signaling pathways.
  2. Calcium Mobilization: Upon binding to its receptors, sarafotoxin-b induces the release of intracellular calcium ions, which is critical for its vasoconstrictive effects.
  3. Phosphoinositide Hydrolysis: The binding of sarafotoxins can stimulate phospholipase C activity, leading to hydrolysis of phosphoinositides and subsequent signaling cascades .

These reactions underline the importance of sarafotoxin-b in cardiovascular physiology and its potential therapeutic implications.

Mechanism of Action

The mechanism of action of sarafotoxin-b involves its interaction with G-protein-coupled receptors known as endothelin receptors:

  • Receptor Activation: Sarafotoxin-b binds with high affinity to both endothelin receptor type A and type B. This binding activates G-proteins that trigger downstream signaling pathways.
  • Intracellular Effects: The activation results in increased intracellular calcium levels, leading to smooth muscle contraction and vasoconstriction.
  • Physiological Response: The physiological effects include increased blood pressure and altered vascular tone, which can have significant implications in conditions such as hypertension .

Research indicates that modifications to sarafotoxin-b can enhance or reduce its biological activity, making it a valuable tool for studying receptor interactions and signaling pathways.

Physical and Chemical Properties Analysis

Sarafotoxin-b exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 2450 Da.
  • Solubility: Generally soluble in aqueous solutions at physiological pH but may require specific conditions for optimal solubility.
  • Stability: The stability is influenced by pH, temperature, and presence of reducing agents that can affect disulfide bonds.
  • Biological Activity: Exhibits potent vasoconstrictive properties comparable to those of endothelins but with distinct pharmacokinetic profiles .

These properties are crucial for determining the appropriate applications in research and potential therapeutic contexts.

Applications

Sarafotoxin-b has several scientific applications:

  1. Pharmacological Research: It serves as a standard compound in studies related to endothelin receptors, helping elucidate receptor function and signaling mechanisms.
  2. Therapeutic Potential: Modified versions of sarafotoxin-b have been explored as matrix metalloproteinase inhibitors, showing promise in treating conditions such as arthritis and cardiovascular diseases .
  3. Toxicology Studies: Its effects on vascular systems make it an important subject in toxicology research, particularly concerning venomous species.

Properties

CAS Number

116303-65-2

Product Name

Sarafotoxin-b

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C110H159N27O34S5

Molecular Weight

2569 g/mol

InChI

InChI=1S/C110H162N26O35S5/c1-9-55(6)88(108(168)134-87(54(4)5)107(167)129-77(110(170)171)40-59-45-115-64-22-14-13-21-62(59)64)135-102(162)76(44-86(148)149)127-93(153)67(29-31-82(140)141)120-99(159)73(41-60-46-114-52-116-60)125-106(166)81(51-175)132-98(158)71(38-57-19-11-10-12-20-57)124-97(157)72(39-58-25-27-61(139)28-26-58)123-96(156)70(37-53(2)3)122-105(165)80(50-174)131-94(154)68(30-32-83(142)143)119-91(151)65(23-15-17-34-111)117-101(161)75(43-85(146)147)128-109(169)89(56(7)138)136-95(155)69(33-36-176-8)121-100(160)74(42-84(144)145)126-92(152)66(24-16-18-35-112)118-104(164)79(49-173)133-103(163)78(47-137)130-90(150)63(113)48-172/h10-14,19-22,25-28,45-46,52-56,63,65-81,87-89,115,137-139,172-175H,9,15-18,23-24,29-44,47-51,111-113H2,1-8H3,(H,114,116)(H,117,161)(H,118,164)(H,119,151)(H,120,159)(H,121,160)(H,122,165)(H,123,156)(H,124,157)(H,125,166)(H,126,152)(H,127,153)(H,128,169)(H,129,167)(H,130,150)(H,131,154)(H,132,158)(H,133,163)(H,134,168)(H,135,162)(H,136,155)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H,148,149)(H,170,171)/t55-,56+,63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-,89-/m0/s1

InChI Key

GNKMHJZCKAUKSE-RAALVGGVSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CS)N

Synonyms

3,3'-((2Z,5Z,8Z,11E,14Z,17Z,20Z,23Z,26Z,29Z,37Z,40Z,43Z,46Z)-36-((1Z,4Z,7Z,10Z,13Z,16Z)-3-((1H-imidazol-5-yl)methyl)-15-(sec-butyl)-18-carboxy-9-(carboxymethyl)-1,4,7,10,13,16-hexahydroxy-6-(3-hydroxy-3-iminopropyl)-19-(1H-indol-3-yl)-12-isopropyl-2

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CS)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.